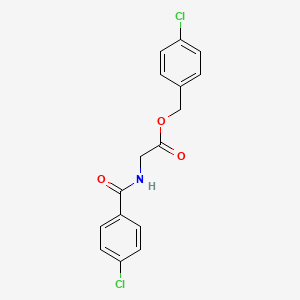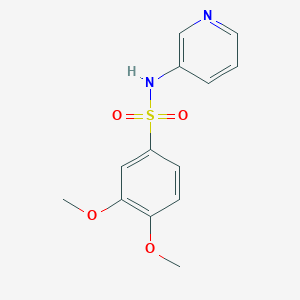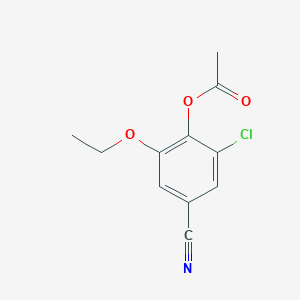
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine, which is an amino acid that is essential for the synthesis of proteins. The purpose of
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate in lab experiments is its high purity and stability. This compound is readily available in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity towards certain cell types. Therefore, caution must be exercised when handling this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate. One possible direction is the synthesis of novel derivatives of this compound with enhanced antibacterial and antifungal activity. Another direction is the investigation of the anti-inflammatory activity of this compound in animal models of inflammatory disorders. Additionally, the potential use of this compound as a starting material for the synthesis of novel drugs for the treatment of various diseases warrants further investigation.
Synthesemethoden
The synthesis of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate involves the reaction between 4-chlorobenzoyl chloride and glycine in the presence of a base such as triethylamine. The reaction results in the formation of an intermediate product, which is then treated with 4-chlorobenzyl alcohol to obtain the final product. The synthesis method of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a well-established process that has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel drugs. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 2-[(4-chlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-5-1-11(2-6-13)10-22-15(20)9-19-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPDSNZELYEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-[(4-chlorobenzoyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)
